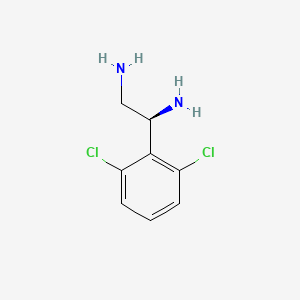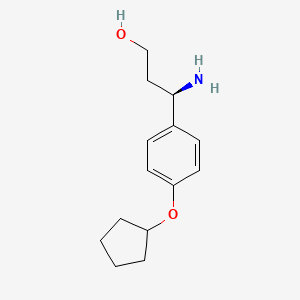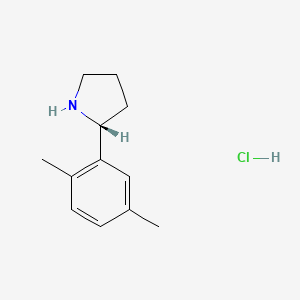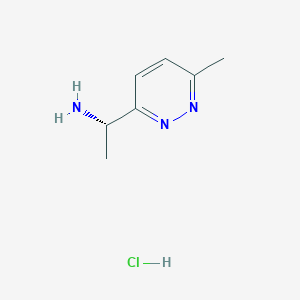![molecular formula C16H10IN3 B15236975 7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline CAS No. 1841079-92-2](/img/structure/B15236975.png)
7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline core substituted with an iodine atom and a pyrrolo[2,3-C]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands like triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce complex polycyclic structures .
科学的研究の応用
7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
作用機序
The mechanism of action of 7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: Similar in structure but with a methoxy group instead of an isoquinoline core.
2-(4-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine: Features a chloro and methyl group with a different pyridine fusion.
Uniqueness
7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to its specific substitution pattern and the presence of both an isoquinoline and a pyrrolo[2,3-C]pyridine moiety. This combination provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
特性
CAS番号 |
1841079-92-2 |
|---|---|
分子式 |
C16H10IN3 |
分子量 |
371.17 g/mol |
IUPAC名 |
7-iodo-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C16H10IN3/c17-14-2-1-12-8-16(19-9-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H |
InChIキー |
BVGJKYIHMYQICY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)









![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)
